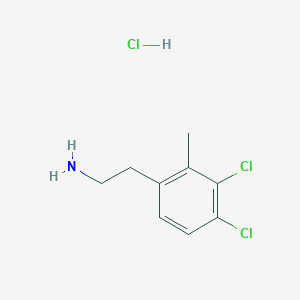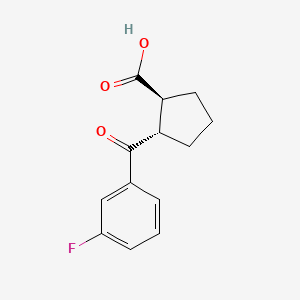
5-Chloro-2-((tetrahydrofuran-3-yl)methoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-[(oxolan-3-yl)methoxy]benzene-1-sulfonamide is an organic compound with a complex structure that includes a benzene ring substituted with a chloro group, a methoxy group attached to an oxolane ring, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(oxolan-3-yl)methoxy]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the chlorination of 2-methoxybenzene to introduce the chloro group. This is followed by the formation of the oxolane ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-2-[(oxolan-3-yl)methoxy]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
5-chloro-2-[(oxolan-3-yl)methoxy]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Wirkmechanismus
The mechanism of action of 5-chloro-2-[(oxolan-3-yl)methoxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound has a similar structure but with different substituents, leading to distinct properties and applications.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Another compound with a sulfonamide group, used in the synthesis of heterocyclic compounds.
Uniqueness
5-chloro-2-[(oxolan-3-yl)methoxy]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Eigenschaften
Molekularformel |
C11H14ClNO4S |
|---|---|
Molekulargewicht |
291.75 g/mol |
IUPAC-Name |
5-chloro-2-(oxolan-3-ylmethoxy)benzenesulfonamide |
InChI |
InChI=1S/C11H14ClNO4S/c12-9-1-2-10(11(5-9)18(13,14)15)17-7-8-3-4-16-6-8/h1-2,5,8H,3-4,6-7H2,(H2,13,14,15) |
InChI-Schlüssel |
BAJBGCNJKPMCIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1COC2=C(C=C(C=C2)Cl)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13514934.png)
![2-Azabicyclo[2.2.2]octan-6-one](/img/structure/B13514942.png)


![Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide](/img/structure/B13514979.png)

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride](/img/structure/B13515005.png)
![1-[(Tert-butoxy)carbonyl]-3-(oxan-4-yl)azetidine-3-carboxylicacid](/img/structure/B13515013.png)


![({Amino[methyl(prop-2-yn-1-yl)amino]methylidene}amino)methanimidamide](/img/structure/B13515029.png)

![(1R,5S,7r)-7-amino-3-thiabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13515033.png)

